Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate is a complex organic compound characterized by its unique structural features and functional groups. The compound includes a cyano group, a furan ring, a trifluoromethyl group, and a pyridine moiety, making it of interest in various scientific fields. Its molecular formula is C18H18F3N3O3S, and it has a molecular weight of 399.42 g/mol. This compound is classified as an organic chemical and is primarily researched for its potential applications in medicinal chemistry and material science.
The synthesis of Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate typically involves multiple steps, including:
The synthetic routes may require specific reagents such as bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide), and catalysts to optimize yield and purity. Reaction conditions such as temperature and time are critical for successful synthesis.
The molecular structure of Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate features several key components:
The structural data can be represented in various formats, including:
InChI=1S/C18H18F3N3O3S/c1-11(20)24-17(23)12(19)10-7-15(25-13(10)22)8-14(21)16(18(11)12)9-6-5-4-3/h4-9H,1-2H3,(H,24,25)
This representation provides a detailed description of the compound's connectivity and stereochemistry.
Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate can undergo several important chemical reactions:
Reaction conditions such as pH, temperature, and solvent choice are critical for optimizing these transformations. For instance, hydrolysis may require acidic or basic conditions to proceed efficiently.
The mechanism of action for Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate involves its interaction with biological targets:
Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate is expected to exhibit certain physical properties:
Ethyl 2-(2-{[3-cyano-6-(furan-2-YL)-4-(trifluoromethyl)pyridin-2-YL]sulfanyl}acetamido)acetate has several potential applications:
This compound represents a significant area of interest within organic chemistry and pharmaceutical research due to its diverse functional groups and potential applications across multiple scientific disciplines.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2